Methyl 3-[[2-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]propanoate
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Overview
Description
Methyl 3-[[2-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]propanoate is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis. This compound, in particular, features a benzoxazine ring fused with a propanoate ester, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[2-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]propanoate typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative in the presence of formaldehyde under acidic or basic conditions.
Acetylation: The benzoxazine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the acetylated benzoxazine with methyl 3-aminopropanoate. This reaction is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazine ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted benzoxazine derivatives.
Scientific Research Applications
Methyl 3-[[2-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to the stability and reactivity of the benzoxazine ring.
Mechanism of Action
The mechanism of action of Methyl 3-[[2-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]propanoate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. The acetyl and ester groups can undergo hydrolysis, releasing active intermediates that further interact with biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[[2-(2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]propanoate: Lacks the methyl group on the benzoxazine ring, leading to different reactivity and biological activity.
Ethyl 3-[[2-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]propanoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
Methyl 3-[[2-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]butanoate: Contains an additional carbon in the ester chain, influencing its physical and chemical properties.
Uniqueness
Methyl 3-[[2-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]propanoate is unique due to the presence of the methyl group on the benzoxazine ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 3-[[2-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-11-3-4-12-13(9-11)21-8-7-17(12)10-14(18)16-6-5-15(19)20-2/h3-4,9H,5-8,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFXMWLWHXCCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCO2)CC(=O)NCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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